molecular formula C11H15ClO3S B3008654 4-Ethoxy-3-isopropylbenzenesulfonyl chloride CAS No. 1094231-47-6

4-Ethoxy-3-isopropylbenzenesulfonyl chloride

Cat. No.: B3008654
CAS No.: 1094231-47-6
M. Wt: 262.75
InChI Key: CDCSRFPTTLHNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-isopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a derivative of benzenesulfonyl chloride, featuring ethoxy and isopropyl substituents on the benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-3-isopropylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Ethoxy-3-isopropylbenzenesulfonic acid+SOCl24-Ethoxy-3-isopropylbenzenesulfonyl chloride+SO2+HCl\text{4-Ethoxy-3-isopropylbenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Ethoxy-3-isopropylbenzenesulfonic acid+SOCl2​→4-Ethoxy-3-isopropylbenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-isopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions typically occur in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride (HCl).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is employed.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Sulfonate Thioesters: Formed from reactions with thiols.

Scientific Research Applications

4-Ethoxy-3-isopropylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-isopropylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The sulfonyl chloride group is highly reactive due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Lacks the ethoxy and isopropyl substituents.

    4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of an ethoxy group.

    4-Isopropylbenzenesulfonyl chloride: Lacks the ethoxy group.

Uniqueness

4-Ethoxy-3-isopropylbenzenesulfonyl chloride is unique due to the presence of both ethoxy and isopropyl groups, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can provide distinct steric and electronic effects, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-ethoxy-3-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-4-15-11-6-5-9(16(12,13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCSRFPTTLHNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.